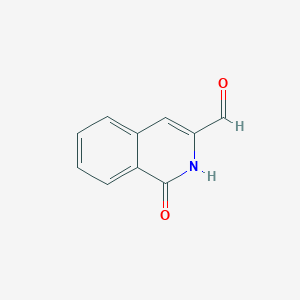

1,2-dihydro-1-oxo-3-Isoquinolinecarboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of isoquinoline, characterized by the presence of an oxo group at the first position, a dihydroisoquinoline structure, and an aldehyde group at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydroisoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the oxo group at the first position and the aldehyde group at the third position.

Industrial Production Methods: Industrial production of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction of the oxo group can yield 1,2-dihydroisoquinoline derivatives.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

Reduction: 1,2-Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions make it a valuable tool in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Differing in the position of the aldehyde group, which can influence its reactivity and applications.

1,2-Dihydroisoquinoline-3-carbaldehyde:

Isoquinoline-3-carbaldehyde: A simpler structure without the dihydro and oxo modifications, leading to different reactivity and applications.

The uniqueness of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various fields of research and industry.

Biological Activity

1,2-Dihydro-1-oxo-3-isoquinolinecarboxaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H9NO2

Molecular Weight: 175.19 g/mol

IUPAC Name: this compound

The compound features a bicyclic isoquinoline structure with a carboxaldehyde functional group, which is critical for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with polymerases involved in viral replication.

- Antiviral Activity: Research indicates that derivatives of this compound can act as inhibitors of hepatitis C virus (HCV) NS5B polymerase, showcasing moderate inhibitory potency with an IC₅₀ value around 9.5 μM for certain derivatives .

- Anti-inflammatory Properties: Studies suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several isoquinoline derivatives, including this compound. The compound demonstrated significant inhibition of HCV replication in vitro, with a selectivity index indicating low toxicity to host cells .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with the compound reduced markers of inflammation such as TNF-alpha and IL-6. This suggests potential use in therapeutic strategies for diseases like rheumatoid arthritis .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives: Researchers have synthesized multiple derivatives to optimize the biological activity against HCV and inflammatory pathways.

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications at specific positions on the isoquinoline ring can significantly enhance antiviral potency and reduce cytotoxicity.

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)10(13)11-8/h1-6H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCERXXJYTIPEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.